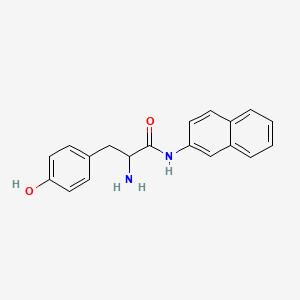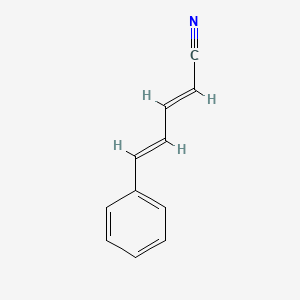
5-Phenylpenta-2,4-dienenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Phenylpenta-2,4-dienenitrile is an organic compound characterized by a conjugated diene system and a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenylpenta-2,4-dienenitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-phenylpenta-2,4-dienoic acid with benzene in the presence of trifluoromethanesulfonic acid . This reaction can yield various products depending on the specific conditions used.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the compound can be synthesized on a larger scale using similar reaction conditions as those employed in laboratory settings. Optimization of reaction parameters, such as temperature, solvent, and catalyst, can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Phenylpenta-2,4-dienenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitrile group to other functional groups, such as amines.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines.
Applications De Recherche Scientifique
5-Phenylpenta-2,4-dienenitrile has several scientific research applications:
Organic Electronics: The compound is used as an emitting material in organic electroluminescent devices
Materials Science: The compound’s conjugated diene system allows for the development of materials with specific electronic and optical properties.
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology and Medicine:
Mécanisme D'action
The mechanism of action of 5-Phenylpenta-2,4-dienenitrile in organic electronics involves its ability to emit light when excited by an electric current. The compound’s highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) play crucial roles in this process . Upon excitation, electrons transition from the HOMO to the LUMO, resulting in the emission of light.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Anilino-5-phenylpenta-2,4-dienenitrile: This compound is similar in structure but contains an aniline group, which affects its electronic properties.
5-Phenylpenta-2,4-dienoic acid: This compound has a carboxylic acid group instead of a nitrile group, leading to different reactivity and applications.
Uniqueness
5-Phenylpenta-2,4-dienenitrile is unique due to its combination of a conjugated diene system and a nitrile group. This combination imparts distinct electronic properties, making it valuable for applications in organic electronics and materials science.
Propriétés
Numéro CAS |
14164-31-9 |
|---|---|
Formule moléculaire |
C11H9N |
Poids moléculaire |
155.20 g/mol |
Nom IUPAC |
(2E,4E)-5-phenylpenta-2,4-dienenitrile |
InChI |
InChI=1S/C11H9N/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1-9H/b6-2+,9-5+ |
Clé InChI |
JDCCCHBBXRQRGU-VDESZNBCSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/C=C/C#N |
SMILES canonique |
C1=CC=C(C=C1)C=CC=CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


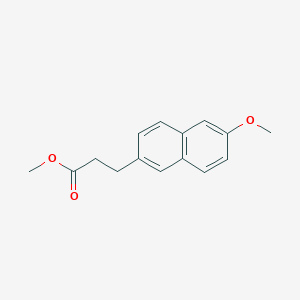
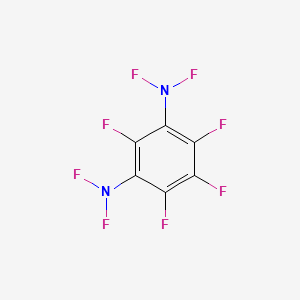


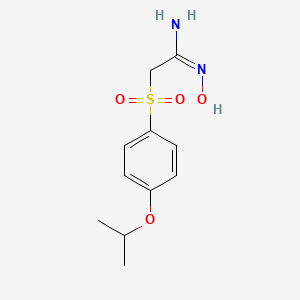


![4-[cyclopenta-1,3-dien-1-yl(hydroxy)methylidene]-5-(3,4-dimethoxyphenyl)-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione;5-(3,4-dimethoxyphenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione;ethyl 2-[3-[hydroxy(phenyl)methylidene]-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]-5-methyl-3H-pyrrole-4-carboxylate;4-[hydroxy-(4-methylphenyl)methylidene]-5-(4-methoxyphenyl)-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione](/img/structure/B13400947.png)
![(2Z)-3-hexadecyl-2-[(E)-3-(3-hexadecyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;iodide](/img/structure/B13400959.png)
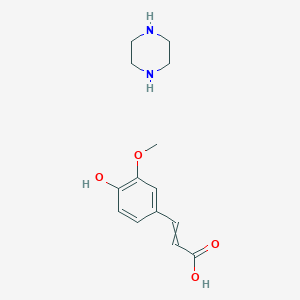
![6-[7-[2-(4-Fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13400975.png)
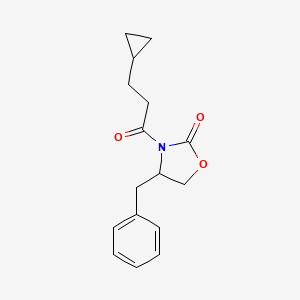
![(2S)-4-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid](/img/structure/B13400983.png)
